3-Bromobenzaldehyde oxime

説明

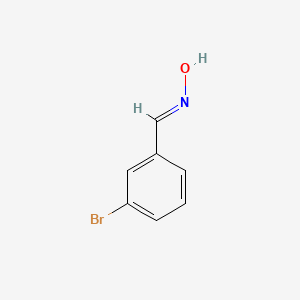

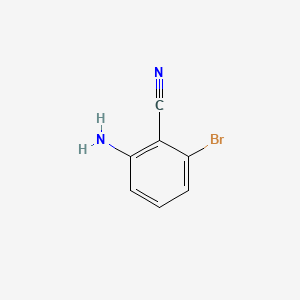

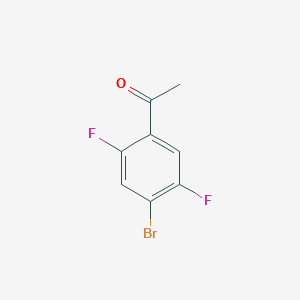

3-Bromobenzaldehyde oxime is a chemical compound with the molecular formula C7H6BrNO . It is also known by other names such as 3-Bromobenzaldoxime and (NE)-N-[(3-bromophenyl)methylidene]hydroxylamine . The molecular weight of this compound is 200.03 g/mol .

Synthesis Analysis

The synthesis of oximes, including 3-Bromobenzaldehyde oxime, often involves a condensation reaction between a carbonyl and a hydroxylamine . More complex oximes can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene . Substitution reactions of the chloride with an alcohol are often used for the synthesis of imidates .

Molecular Structure Analysis

The molecular structure of 3-Bromobenzaldehyde oxime includes a bromine atom attached to a benzene ring, which is further connected to a carbon atom double-bonded to a nitrogen atom and single-bonded to an oxygen atom . The InChI representation of the molecule is InChI=1S/C7H6BrNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5+ .

Chemical Reactions Analysis

Oximes are valuable synthetic building blocks with diverse reactivity modes. Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines . Developments in oxime reactivity have enabled transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromobenzaldehyde oxime include a molecular weight of 200.03 g/mol . It has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The exact mass and the monoisotopic mass of the compound are both 198.96328 g/mol . The topological polar surface area of the compound is 32.6 Ų .

科学的研究の応用

3-Bromobenzaldoxime, also known as 3-Bromobenzaldehyde oxime or N-[(3-bromophenyl)methylidene]hydroxylamine, is a compound that can potentially have several unique applications in scientific research. Below are some inferred potential applications based on the general properties and uses of benzaldoximes and related compounds:

Antioxidant Research

Benzaldoximes have been evaluated for antioxidant activity, which suggests that 3-Bromobenzaldoxime could be used in studies related to oxidative stress and its impact on biological systems .

Organic Synthesis

Aldoximes, including those with substituents like bromine, can be converted to nitriles . This property could make 3-Bromobenzaldoxime useful in the synthesis of more complex organic compounds.

Biomedical Applications

While not specific to 3-Bromobenzaldoxime, benzaldoximes may find use in biomedical fields such as therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment .

作用機序

The unique properties of oximes include dual nucleophilic sites at the oxygen and nitrogen along with an ambiphilic carbon, which makes them strong candidates for divergent reactivity . Oximes share some commonalities with imines, which include the ability to access amines through reduction or the ability to isomerize about the double bond .

将来の方向性

Oximes, including 3-Bromobenzaldehyde oxime, have been used in diverse methodologies, from cycloadditions to bioconjugation . The unique properties imparted by the oxime N–O bond have also been used to integrate dynamic chemistries into materials . Future directions in the field of oxime research may include further exploration of N–O bond fragmentation and cycloadditions, along with applications including dynamic materials, energetic materials, and biocatalytic oxime reductions .

特性

IUPAC Name |

(NE)-N-[(3-bromophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGBMIPNNIZQNN-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide](/img/structure/B1277454.png)

![2-Aza-spiro[4.5]decane-4-carboxylic acid](/img/structure/B1277457.png)

![8-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1277482.png)

![5-Bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B1277487.png)